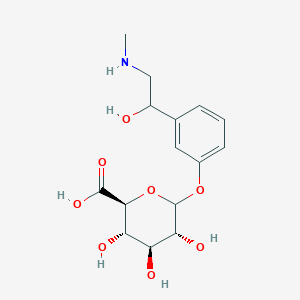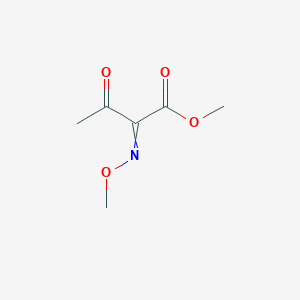![molecular formula C13H27ClN2 B1493948 3-Methyl-1-[2-(4-Piperidinyl)ethyl]piperidin-dihydrochlorid CAS No. 30131-20-5](/img/structure/B1493948.png)
3-Methyl-1-[2-(4-Piperidinyl)ethyl]piperidin-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It is used in scientific research and has diverse applications, such as studying neurological disorders and drug development.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride are not detailed in the retrieved sources, piperidine derivatives are known to undergo various reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Pharmakologische Studien
Piperidinderivate, einschließlich dieser Verbindung, sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Sie sind entscheidend bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, insbesondere für ihre analgetischen, entzündungshemmenden und antipsychotischen Eigenschaften.
Synthese von biologisch aktiven Piperidinen
Die Verbindung wird in intra- und intermolekularen Reaktionen verwendet, um verschiedene Piperidinderivate zu bilden . Diese Derivate werden dann auf biologische Aktivität getestet und tragen zur pharmazeutischen Industrie bei, indem sie neue Verbindungen für die Bewertung der Arzneimittelwirksamkeit und -sicherheit bereitstellen.
Zukünftige Richtungen
Piperidine derivatives, including 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, have significant potential in the field of drug development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
The broad range of pharmaceutical applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride may form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can significantly impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves the reaction of 3-methylpiperidine with 4-piperidin-1-yl-2-chloroethane followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-methylpiperidine", "4-piperidin-1-yl-2-chloroethane", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with 4-piperidin-1-yl-2-chloroethane in ethanol at reflux temperature for several hours.", "Step 2: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol.", "Step 3: The product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of sodium hydroxide.", "Step 4: The dihydrochloride salt is isolated by filtration and washed with ethanol." ] } | |
CAS-Nummer |
30131-20-5 |
Molekularformel |
C13H27ClN2 |
Molekulargewicht |
246.82 g/mol |
IUPAC-Name |
3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H |
InChI-Schlüssel |
WVKYIDKTVUYYRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl.Cl |
Kanonische SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)











![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)
![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)